molecular formula C7H7N3O2 B13122225 2-Methylimidazo[1,2-a]pyrazine-3,8-diol

2-Methylimidazo[1,2-a]pyrazine-3,8-diol

Cat. No.: B13122225
M. Wt: 165.15 g/mol
InChI Key: YEGWWMOUWSXWST-UHFFFAOYSA-N
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Description

2-Methylimidazo[1,2-a]pyrazine-3,8-diol is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their versatile applications in organic synthesis and pharmaceutical chemistry. The unique structure of this compound makes it a valuable scaffold for various chemical reactions and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the condensation of 2-aminopyrazine with 2-bromoacetaldehyde diethyl acetal, followed by cyclization and oxidation steps . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium or copper salts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Methylimidazo[1,2-a]pyrazine-3,8-diol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-a]pyrazine derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-Methylimidazo[1,2-a]pyrazine-3,8-diol has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases like Alzheimer’s and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methylimidazo[1,2-a]pyrazine-3,8-diol involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to diverse pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methylimidazo[1,2-a]pyridine
  • 2-Methylimidazo[1,2-a]pyrazine
  • 2-Methylimidazo[1,2-a]pyrimidine

Uniqueness

2-Methylimidazo[1,2-a]pyrazine-3,8-diol stands out due to its unique diol functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry .

Properties

Molecular Formula

C7H7N3O2

Molecular Weight

165.15 g/mol

IUPAC Name

3-hydroxy-2-methyl-7H-imidazo[1,2-a]pyrazin-8-one

InChI

InChI=1S/C7H7N3O2/c1-4-7(12)10-3-2-8-6(11)5(10)9-4/h2-3,12H,1H3,(H,8,11)

InChI Key

YEGWWMOUWSXWST-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C=CNC(=O)C2=N1)O

Origin of Product

United States

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